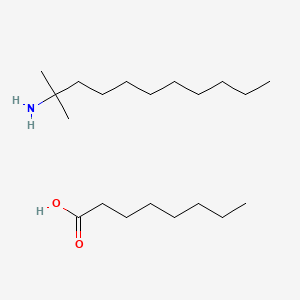

Einecs 307-434-2

Description

Conceptual Frameworks for Investigating Novel Chemical Entities

The investigation of a novel or less-studied chemical entity like EINECS 307-434-2 is typically guided by established conceptual frameworks. A primary approach is the structure-property relationship paradigm, where the molecular architecture is systematically correlated with its macroscopic properties. For this compound, the framework involves analyzing the distinct contributions of the C8 carboxylic acid (octanoic acid) and the C12 tertiary amine (1,1-dimethyldecylamine). The combination of a hydrophilic carboxylate head and a bulky, hydrophobic alkyl tail from both components suggests amphiphilic behavior, which is a key area of investigation. Another framework is systems thinking, which considers the compound not in isolation but as part of a larger system, such as a formulation or an industrial process, examining its interactions and emergent properties.

Evolution of Research Perspectives on Complex Amine-Carboxylic Acid Systems

Historically, the reaction between an amine and a carboxylic acid was viewed primarily through the lens of acid-base chemistry, leading to the formation of a salt. However, research perspectives have evolved significantly. The direct conversion of a carboxylic acid to an amide can be challenging because the basicity of amines tends to form highly unreactive carboxylates. mpbio.com Modern research now explores these systems for their functional properties. Amine salts of fatty acids are recognized as potent corrosion inhibitors, forming protective films on metal surfaces. ajol.infokeio.ac.jp Furthermore, the self-assembly of these molecules into micelles and other aggregates in solution has opened up extensive research into their use as surfactants and emulsifiers. ontosight.ai The focus has thus shifted from simple synthesis to the design and application of these salts as functional materials with tunable properties based on the choice of the amine and carboxylic acid components.

Interdisciplinary Approaches in this compound Studies

The study of compounds such as this compound necessitates an interdisciplinary approach. Physical chemistry is crucial for understanding its behavior at interfaces, surface tension, and micelle formation. iaea.orgresearchgate.net Materials science investigates its applications, particularly in the prevention of corrosion on metals like carbon steel. ajol.infografiati.comaessweb.comcortecvci.com Industrial and engineering chemistry explore its use in practical applications, such as in formulations for coatings, metalworking fluids, and as vapor phase corrosion inhibitors. ontosight.aicortecvci.comresearchgate.nettandfonline.com The synthesis of related compounds, often involving the reaction of silver carboxylates with tertiary amines, also draws from inorganic and organometallic chemistry. acs.org

Significance of this compound in Current Chemical Research Paradigms

Within current chemical research, the significance of the this compound chemical family—long-chain amine carboxylates—lies in their versatility and specialized applications. They are part of a broader trend towards developing "green" or environmentally benign corrosion inhibitors, where derivatives of fatty acids are seen as renewable and effective alternatives to more hazardous substances. aessweb.com In a study evaluating 53 different amine carboxylates as vapor phase corrosion inhibitors, it was found that caprylic (octanoic) acid was a particularly effective acid constituent. researchgate.nettandfonline.com Their role as specialty surfactants is also an active area of research, with studies focusing on how the structure of the amine and the fatty acid chain length influence properties like critical micelle concentration (CMC) and emulsification power. ontosight.airesearchgate.netrsc.org

Detailed Research Findings

Research into the specific compound this compound is limited; however, extensive research on the broader class of amine salts of fatty acids provides significant insight into its probable characteristics and functions.

Surfactant and Emulsifying Properties

The molecular structure of this compound, featuring a polar carboxylate-ammonium head and two significant non-polar alkyl chains, is inherently amphiphilic. This structure enables it to act as a surfactant, reducing surface and interfacial tension. Amine salts of fatty acids are known to be effective emulsifiers and are used in industrial applications such as personal care products. ontosight.ai The combination of protonated octylamine (B49996) and dissociated octanoic acid has a significant effect on surface tension compared to the individual components alone. researchgate.net The formation of micelles—aggregates of surfactant molecules in a liquid colloid—is a key aspect of their function.

Corrosion Inhibition

A primary application for amine salts of fatty acids is as corrosion inhibitors, particularly for carbon steel. ajol.info These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive species. ajol.info Studies on various amine-fatty acid inhibitors have shown high inhibition efficiency, often exceeding 90%. ajol.inforesearchgate.nettandfonline.com The effectiveness is dependent on the concentration of the inhibitor, the temperature, and the pH of the environment. ajol.info It has been observed that the inhibitor can act as a mixed-type inhibitor (affecting both anodic and cathodic reactions) and that its adsorption often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. ajol.info

Synthesis and Chemical Behavior

The synthesis of amine-carboxylate salts is typically a straightforward acid-base reaction between the amine and the carboxylic acid. ontosight.ai However, more complex synthetic routes are also explored in research, such as the reaction of silver carboxylates with tertiary amines to produce nanoparticles capped by the resulting carboxylate ligands. acs.org The interaction between tertiary amines and carboxylic acids in nonpolar solvents has been a subject of study, revealing the formation of various molecular species and aggregates. dtic.mil

Data Tables

The following tables provide data on the constituent parts of this compound and the general properties of the class of compounds to which it belongs.

Table 1: Physicochemical Properties of Octanoic Acid

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 237 °C |

| Melting Point | 16.7 °C |

| Solubility in Water | 0.68 g/L at 20 °C |

| CAS Number | 124-07-2 |

Data sourced from public chemical databases.

Table 2: General Properties of Long-Chain Tertiary Amines (e.g., N,N-Dimethyldecylamine)

| Property | Value |

| Typical Molecular Formula | C₁₂H₂₇N |

| General Use | Intermediate for surfactants (amine oxides) and quaternary ammonium (B1175870) compounds. nih.govresearchgate.net |

| Reactivity | Reacts with carboxylic acids to form salts; can be used in the synthesis of polymers and other materials. dtic.milkinampark.com |

| Industrial Applications | Used in the formulation of detergents, disinfectants, and corrosion inhibitors. researchgate.net |

Data is representative of long-chain tertiary amines and serves as a proxy for 1,1-dimethyldecylamine.

Table 3: General Characteristics of Amine-Carboxylate Salts

| Characteristic | Description |

| Primary Function | Corrosion Inhibitors, Surfactants, Emulsifiers. ajol.infoontosight.ai |

| Mechanism of Action (Corrosion) | Adsorption on metal surfaces to form a protective, hydrophobic film. ajol.info |

| Mechanism of Action (Surfactant) | Reduction of surface and interfacial tension via amphiphilic properties and micelle formation. ontosight.ai |

| Industrial Sectors | Metalworking, Coatings, Personal Care Products, Oil & Gas. ajol.infoontosight.aigrafiati.com |

| Key Research Areas | Green corrosion inhibitors, structure-property relationships, self-assembly in solution. aessweb.com |

Table of Compound Names

| Name |

| 1,1-dimethyldecylamine |

| Octanoic acid |

| This compound |

Properties

CAS No. |

97659-31-9 |

|---|---|

Molecular Formula |

C20H43NO2 |

Molecular Weight |

329.6 g/mol |

IUPAC Name |

2-methylundecan-2-amine;octanoic acid |

InChI |

InChI=1S/C12H27N.C8H16O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-3-4-5-6-7-8(9)10/h4-11,13H2,1-3H3;2-7H2,1H3,(H,9,10) |

InChI Key |

ULBYDEYDFHXUST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Einecs 307 434 2

Established Synthetic Routes to EINECS 307-434-2 and Related Analogs

The most common and established method for synthesizing N-aryl-2-(piperazin-1-yl)acetamides, including this compound, is a two-step process. bioline.org.brarabjchem.org This typically involves the initial formation of a haloacetamide intermediate followed by a nucleophilic substitution reaction with a suitable piperazine (B1678402) derivative. bioline.org.brnih.gov

The general synthetic pathway begins with the acylation of an aniline (B41778) derivative. For this compound, this would be 4-fluoroaniline, which is reacted with a haloacetyl halide, most commonly chloroacetyl chloride, in the presence of a base. nih.govresearchgate.net This reaction yields the intermediate, 2-chloro-N-(4-fluorophenyl)acetamide. researchgate.net

In the second step, this chloroacetamide intermediate is treated with 1-methylpiperazine (B117243). The nucleophilic nitrogen of the 1-methylpiperazine attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion to form the final product, N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide. researchgate.net This nucleophilic substitution is a cornerstone reaction for creating a wide variety of piperazine-based acetanilides. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are frequently adjusted include the choice of solvent, temperature, base, and reaction time.

For the initial acylation step, a two-phase system of dichloromethane (B109758) (DCM) and an aqueous sodium hydroxide (B78521) solution at a low temperature (e.g., 0°C) is often employed. nih.govvulcanchem.com The reaction is typically allowed to proceed for several hours. vulcanchem.com In the subsequent nucleophilic substitution step, polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are commonly used. bioline.org.brarabjchem.org The reaction is often performed at an elevated temperature, such as 60°C or under reflux, to drive it to completion. nih.govvulcanchem.com The presence of a base, such as potassium carbonate (K₂CO₃), is necessary to neutralize the hydrochloric acid generated during the reaction. bioline.org.brarabjchem.org The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the point of completion. nih.gov

Catalytic Systems Utilized in this compound Synthesis

To enhance the efficiency of the nucleophilic substitution step, catalytic systems are often employed. A common and effective catalyst for this type of reaction is potassium iodide (KI). bioline.org.brarabjchem.orgnih.gov The iodide ion is a better leaving group than chloride and can participate in a Finkelstein-type reaction, temporarily replacing the chlorine on the acetamide (B32628) intermediate. This in-situ formation of the more reactive iodoacetamide (B48618) intermediate accelerates the rate of nucleophilic attack by the piperazine nitrogen. vulcanchem.com

While direct catalytic synthesis of this compound is not extensively documented, research on related N-aryl amine derivatives has explored the use of copper salts, such as copper(I) chloride (CuCl), in the presence of a base like lithium t-butoxide (t-BuOLi) in solvents like PEG-400 for coupling reactions. nsmsi.ir Palladium-based catalysts, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], have also been used for amination reactions in the synthesis of complex piperazine derivatives. google.com

Mechanistic Investigations of this compound Formation Reactions

The primary reaction mechanism for the formation of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a nucleophilic bimolecular substitution (Sₙ2) reaction. researchgate.net In the key step, the lone pair of electrons on the secondary amine nitrogen of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group) of 2-chloro-N-(4-fluorophenyl)acetamide. This attack occurs from the side opposite to the chlorine atom, leading to a transition state where the nitrogen-carbon bond is forming while the carbon-chlorine bond is breaking. The reaction concludes with the inversion of stereochemistry at the α-carbon (if it were a chiral center) and the expulsion of the chloride ion as the leaving group. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This includes the application of green chemistry principles and the exploration of biocatalytic pathways.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency. scribd.com For the synthesis of piperazine analogs, several green strategies are being explored. researchgate.net

One approach is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. researchgate.netnih.gov The Ugi and Petasis reactions are examples of MCRs that have been used to synthesize piperazine derivatives. researchgate.netnih.gov

Another green approach involves changing the energy source for the reaction. Microwave irradiation and ultrasonication have been shown to significantly reduce reaction times and energy consumption compared to conventional refluxing, often leading to higher yields. researchgate.net For instance, in the Petasis reaction for synthesizing piperazine analogs, microwave synthesis achieved yields of over 95%. researchgate.net The choice of solvent is also a key consideration. Replacing hazardous organic solvents with greener alternatives like water or solvent-free (trituration) methods contributes to a more sustainable process. scribd.comresearchgate.net

Chemoenzymatic Synthesis and Biocatalytic Pathways

The use of enzymes (biocatalysts) in organic synthesis offers high selectivity and mild reaction conditions. researchgate.net Lipases are a class of enzymes widely used for their ability to catalyze reactions like esterification and amidation. researchgate.net In principle, a lipase (B570770) could be used to catalyze the amidation reaction between a carboxylic acid precursor and an amine to form the amide bond in this compound, or in the resolution of a racemic mixture to produce an enantiomerically pure compound. researchgate.net

Another class of enzymes, monoamine oxidases (MAO), have been used in chemoenzymatic cascades. acs.org For example, an MAO-catalyzed oxidation can be coupled with a metal-catalyzed reaction in a one-pot process to synthesize chiral amine derivatives. acs.org While specific chemoenzymatic routes to this compound have not been detailed in the literature, the broader success in synthesizing related chiral amines and other complex molecules suggests potential for future development in this area. researchgate.netacs.org

Photocatalytic and Electrocatalytic Synthetic Innovations

The synthesis of benzoxazole (B165842) and stilbene (B7821643) derivatives, the core components of 2,2'-(1,2-ethenediyl)bis(5-methyl-1,3-benzoxazole), has been a focal point of research to develop more efficient and environmentally benign methods. Photocatalysis and electrocatalysis have emerged as powerful tools in this endeavor, offering alternatives to traditional synthetic routes that often require harsh conditions and stoichiometric reagents.

Photocatalytic Approaches:

A promising photocatalytic method for the formation of the benzoxazole ring involves the radical cyclization of 2-substituted anilines with aldehydes, catalyzed by eosin (B541160) Y under visible light. x-mol.net This approach is broadly applicable to a variety of anilines and aldehydes, suggesting its potential for the synthesis of the target molecule from 2-amino-4-methylphenol (B1222752) and a suitable dialdehyde (B1249045) or its precursor. x-mol.net The reaction proceeds under mild conditions, and the use of a metal-free organic dye as the photocatalyst aligns with the principles of green chemistry. x-mol.net

While direct photocatalytic synthesis of bis(benzoxazolyl)stilbenes is not extensively documented, the synthesis of stilbene derivatives through photocatalysis is known. These methods could potentially be adapted for the final coupling step in a convergent synthesis of the target compound.

Electrocatalytic Strategies:

Electrochemical methods offer a high degree of control and can often be performed at room temperature, minimizing side reactions and energy consumption. The synthesis of stilbene derivatives has been achieved through various electrochemical methods. nih.govtandfonline.comresearchgate.net For instance, a titanium(III)-mediated methodology has been reported for the efficient synthesis of E-stilbene derivatives with high yields. nih.gov

Furthermore, the electrochemical synthesis of the benzoxazole moiety is well-established. Novel methods report the synthesis of benzoxazoles from readily available anilides using simple constant current protocols, which tolerate a variety of functional groups. Another approach utilizes an electrochemically generated hypervalent iodine reagent to mediate the cyclization of ortho-iminophenols to form benzoxazoles. These electrochemical strategies could be integrated into a multi-step synthesis of 2,2'-(1,2-ethenediyl)bis(5-methyl-1,3-benzoxazole).

A comparative overview of these innovative synthetic methods is presented in the table below:

| Method | Catalyst/Mediator | Key Features | Potential Application for Target Compound |

| Photocatalytic Radical Cyclization | Eosin Y | Metal-free, visible light, mild conditions. x-mol.net | Synthesis of the 5-methylbenzoxazole (B76525) core. x-mol.net |

| Electrochemical Stilbene Synthesis | Ti(III) | High efficiency and yield for E-stilbene derivatives. nih.gov | Formation of the central ethenediyl bridge. nih.gov |

| Electrochemical Benzoxazole Synthesis | Hypervalent Iodine | High functional group tolerance. | Formation of the benzoxazole rings. |

Post-Synthetic Modification and Derivatization Strategies of this compound

Post-synthetic modification is a powerful tool for fine-tuning the properties of a molecule for specific applications. For 2,2'-(1,2-ethenediyl)bis(5-methyl-1,3-benzoxazole), these modifications can be broadly categorized into covalent and non-covalent strategies.

Non-Covalent Modification and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can be harnessed to control the assembly of molecules into well-defined supramolecular structures. The planar and aromatic nature of 2,2'-(1,2-ethenediyl)bis(5-methyl-1,3-benzoxazole) makes it an excellent candidate for forming such assemblies.

Studies on the closely related 4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS) have shown that it can form aggregates in solution and in polymer matrices. rsc.org At higher concentrations, BBS can form excimers, which exhibit a red-shifted emission compared to the monomeric form. researchgate.net This aggregation behavior is sensitive to the environment, such as the solvent polarity and the presence of a host matrix. rsc.org The formation of these aggregates can be controlled to tune the luminescent properties of the material. researchgate.net

The introduction of functional groups capable of specific non-covalent interactions, such as hydrogen bonding or metal coordination, can lead to the formation of more complex and ordered supramolecular architectures. For instance, the functionalization of benzoxazoles with groups that can act as ligands allows for the construction of metal-organic frameworks or coordination polymers with unique photophysical or catalytic properties. The self-assembly of functionalized benzoxazoles can lead to the formation of nanofibers, liquid crystals, and other ordered structures. researchgate.netacs.org

The table below outlines key aspects of the non-covalent modification and supramolecular assembly of compounds related to this compound:

| Type of Assembly | Driving Force | Observed Properties/Applications | Relevance to Target Compound |

| Aggregation in Solution | π-π stacking | Concentration-dependent fluorescence (excimer formation). rsc.org | Potential for use in sensing applications based on aggregation-induced emission changes. |

| Dispersion in Polymer Matrix | Host-guest interactions | Mechanochromic and thermochromic luminescence. researchgate.net | Development of smart materials that respond to external stimuli. |

| Metal-Coordinated Assemblies | Ligand-metal bonding | Formation of ordered frameworks with tailored properties. jyu.finih.gov | Design of novel luminescent materials and catalysts. |

| Self-Assembled Nanostructures | Hydrogen bonding, van der Waals forces | Formation of nanofibers and other ordered morphologies. researchgate.netacs.org | Fabrication of functional nanomaterials for electronics and photonics. |

Environmental Fate and Transformation Pathways of Einecs 307 434 2

Biodegradation Mechanisms in Diverse Environmental Compartments

Biodegradation of N-tert-butylbenzothiazole-2-sulphenamide is generally considered to be a slow process. Studies indicate that the parent compound is not readily biodegradable, suggesting that microbial mineralization is not a significant degradation pathway. oecd.orgaucklandcity.govt.nz However, the degradation of its core chemical structure and its primary transformation products by microorganisms has been observed.

Aerobic Transformation in Soil Matrices (OECD 307)

Specific experimental data on the aerobic transformation of N-tert-butylbenzothiazole-2-sulphenamide (TBBS) in soil according to the OECD 307 guideline are not publicly available. However, regulatory dossiers propose using a read-across approach from a structurally similar compound, N-cyclohexylbenzothiazole-2-sulphenamide (CBS). europa.eu An OECD 307 study was proposed for CBS to model the degradation behavior, with the results intended to serve as a worst-case scenario for TBBS. europa.eu

The OECD 307 test guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil over a period that typically does not exceed 120 days. fao.orgoecd.org In the aerobic part of the study, the test substance is applied to fresh soil samples, which are then incubated in the dark under controlled temperature and moisture conditions with a supply of air. oecd.org By using a ¹⁴C-labelled test substance, researchers can track the formation of metabolites, non-extractable residues (bound residues), and the ultimate mineralization to ¹⁴CO₂. oecd.org

While direct data for TBBS is lacking, results for another analogue, N,N-dicyclohexylbenzothiazole-2-sulphenamide (DCBS), in an OECD 307 study showed very limited degradation over 120 days, with calculated half-lives ranging from 315 to 615 days. canada.ca This suggests that compounds in this class are likely to be persistent in aerobic soil environments.

Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

There is no publicly available experimental data regarding the anaerobic transformation of N-tert-butylbenzothiazole-2-sulphenamide in aquatic sediment systems conducted according to the OECD 308 guideline.

The OECD 308 test is designed to simulate the environmental fate of a chemical in a water-sediment system under both aerobic and anaerobic conditions. situbiosciences.comoecd.orgoecd.org The test system consists of a layer of sediment overlaid with water, which is incubated in the dark for up to 100 days. situbiosciences.com For the anaerobic test, the system is purged with an inert gas to remove oxygen. The guideline allows for the measurement of the transformation rate of the parent substance, the identification and quantification of major metabolites, the extent of mineralization to gas (CO₂ and/or CH₄), and the distribution of the chemical between the water and sediment phases, including the formation of non-extractable residues. oecd.orgcriver.com Given the persistence of related compounds in soil, significant anaerobic degradation of TBBS would not be expected without specific microbial adaptation.

Aerobic Mineralization in Surface Water Environments (OECD 309)

Specific studies on the aerobic mineralization of N-tert-butylbenzothiazole-2-sulphenamide in surface water following the OECD 309 guideline have not been identified in public literature. However, standard biodegradability tests have shown that TBBS is not readily biodegradable, achieving 0% degradation in one such study. oecd.org This indicates that mineralization of the parent compound in surface water is a very slow process. aucklandcity.govt.nz

The objective of the OECD 309 guideline is to determine the rate of mineralization of a substance to CO₂ in aerobic surface water at environmentally relevant low concentrations (typically <100 µg/L). situbiosciences.comoecd.org The test can be run as a "pelagic test" (water only) or a "suspended sediment test" (water with a small amount of suspended solids) and is typically incubated for up to 60 days in the dark. situbiosciences.comibacon.com The low biodegradability of TBBS suggests that its half-life for mineralization in surface water would be very long.

Identification and Characterization of Microbial Metabolites

The primary degradation of N-tert-butylbenzothiazole-2-sulphenamide (TBBS) in aquatic environments is initiated by abiotic hydrolysis rather than microbial action. This chemical breakdown yields several key metabolites. oecd.orgpsu.eduresearchgate.net The identified hydrolysis products are:

2-Mercaptobenzothiazole (B37678) (MBT)

Di(benzothiazoyl-2)disulfide (MBTS)

tert-Butylamine

Of these, 2-Mercaptobenzothiazole (MBT) is considered a key metabolite of environmental concern due to its potential for release from the degradation of various parent benzothiazole compounds. canada.ca While these are abiotic hydrolysis products, they become the substrates for subsequent microbial degradation. For instance, studies on the biodegradation of the related N-cyclohexyl benzothiazole-2-sulfenamide (CBS) by Pseudomonas desmolyticum identified benzothiazole and cyclohexane (B81311) as metabolites, indicating a potential pathway for the breakdown of the core ring structures. researchgate.net

Role of Specific Microbial Consortia in Degradation Processes

While no studies have been identified that focus specifically on microbial consortia for the degradation of N-tert-butylbenzothiazole-2-sulphenamide (TBBS), research into the degradation of its key metabolites and structural analogues provides insight into the microorganisms involved. The degradation of benzothiazoles is often a collaborative process requiring diverse metabolic capabilities found in microbial consortia. taylorfrancis.com

Degradation of 2-Mercaptobenzothiazole (MBT): Research has shown that bacterial consortia enriched from rubber industry wastewater can effectively degrade MBT. In one such consortium, the genus Pseudomonas was dominant (~70%), with Stenotrophomonas also being a significant member. This consortium was capable of degrading up to 300 mg/L of MBT. researchgate.net

Degradation of Benzothiazole: Strains of Rhodococcus, such as Rhodococcus erythropolis, have been shown to be capable of degrading the parent benzothiazole ring structure. mdpi.com

Degradation of Analogues: A single bacterial strain, Pseudomonas desmolyticum, has been identified as capable of degrading the analogue N-cyclohexyl benzothiazole-2-sulfenamide, suggesting that members of the Pseudomonas genus possess the enzymatic machinery to attack the sulphenamide bond or the benzothiazole structure. researchgate.net

These findings suggest that consortia containing bacteria from genera such as Pseudomonas, Stenotrophomonas, and Rhodococcus are likely key players in the environmental breakdown of TBBS transformation products.

Abiotic Degradation Processes and Kinetics

Abiotic processes, specifically hydrolysis and photolysis, are the most significant and rapid degradation pathways for N-tert-butylbenzothiazole-2-sulphenamide in the environment. dynasolgroup.comoecd.org

Hydrolysis: The substance is unstable in water and degrades quickly, with the rate being dependent on pH. The sulphenamide bond is susceptible to cleavage, leading to the formation of 2-mercaptobenzothiazole and tert-butylamine, among other products. oecd.orgpsu.edu The degradation is most rapid under neutral and acidic conditions.

Interactive Table: Hydrolysis Half-life of EINECS 307-434-2

| pH | Half-life (t½) | Temperature (°C) | Reference |

| 4 | 1.7 hours | 25 | oecd.org |

| 7 | 1.8 - 8.6 hours | 25 | dynasolgroup.comoecd.org |

| 9 | 21.5 - 41 hours | 25 | dynasolgroup.comoecd.org |

Photolysis: N-tert-butylbenzothiazole-2-sulphenamide undergoes rapid degradation when exposed to light. One study reported a photolysis half-life in water of less than one hour. dynasolgroup.com This indicates that in sunlit surface waters, photodegradation would be a dominant and extremely fast transformation pathway, likely preventing the parent compound from persisting.

Hydrolytic Stability and pH-Dependent Degradation (OECD 111, 507)

1,1-Dimethyldecylamine (as a long-chain alkylamine): Long-chain alkylamines, similar to 1,1-dimethyldecylamine, are generally not expected to hydrolyze due to the absence of hydrolyzable functional groups. europa.eu For example, a public report on a substance containing a tertiary amine group indicated that it is not expected to hydrolyze within the environmental pH range of 4-9. This suggests that the amine component of this compound is also hydrolytically stable.

Based on the stability of its components, this compound is predicted to be hydrolytically stable in the environment.

Table 1: Hydrolytic Stability of Components

| Component | OECD Guideline | Finding | Conclusion |

| Octanoic Acid | OECD 111 (read-across) | <10% hydrolysis at 50°C (pH 4, 7, 9) industrialchemicals.gov.au | Hydrolytically Stable nih.goveuropa.eu |

| Long-chain Alkylamine | N/A | Lacks hydrolyzable functional groups | Expected to be Hydrolytically Stable europa.eu |

Photolytic Transformation in Aqueous Solutions and on Surfaces (OECD 316)

Octanoic Acid: While direct photolysis in water is not considered a major degradation pathway for octanoic acid, vapor-phase octanoic acid is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 1.9 days. nih.gov

1,1-Dimethyldecylamine (as a long-chain alkylamine): Specific data on the photolytic transformation of 1,1-dimethyldecylamine or similar long-chain alkylamines in aqueous solutions or on surfaces is not readily available in the public domain. However, the potential for phototransformation exists, particularly in the presence of photosensitizers in the environment.

Table 2: Photolytic Degradation Data

| Component | Medium | Half-life | Reference |

| Octanoic Acid | Atmosphere (vapor-phase) | ~1.9 days (estimated) | nih.gov |

Oxidative and Reductive Degradation Pathways

Octanoic Acid: Octanoic acid is readily biodegradable. europa.eu The primary degradation pathway is microbial β-oxidation, which breaks down the fatty acid into carbon dioxide and water under both aerobic and anaerobic conditions. europa.eu This rapid biodegradation suggests that octanoic acid is not persistent in the environment. europa.eu

1,1-Dimethyldecylamine (as a long-chain alkylamine): Long-chain aliphatic amines are also subject to microbial degradation in the environment. While they may not always meet the criteria for "readily biodegradable," they are considered inherently biodegradable. The metabolism of tertiary amines can occur via the fission of the carbon-nitrogen bond.

Environmental Mobility and Distribution Dynamics

Adsorption and Desorption Characteristics in Soil and Sediments (OECD 106, 121)

Octanoic Acid: The mobility of octanoic acid in soil is influenced by its dissociation constant (pKa of 4.89). nih.gov In its undissociated form, it is expected to have low mobility based on an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 1,100. nih.gov However, at typical environmental pH levels, it will exist predominantly as the octanoate (B1194180) anion. Anions generally exhibit lower adsorption to soils rich in organic carbon and clay compared to their neutral counterparts, suggesting a higher potential for mobility. nih.gov For oleic acid, a similar fatty acid, a measured Koc value of 5444 mL/g has been reported, indicating strong adsorption. europa.eu

1,1-Dimethyldecylamine (as a long-chain alkylamine): Long-chain aliphatic amines are expected to be positively charged (cationic) at environmentally relevant pHs. canada.ca These cationic surfactants tend to sorb strongly to negatively charged particles like dissolved and suspended solids, soil, and sediment. canada.ca This strong adsorption leads to low mobility in soil. For example, studies on tallow (B1178427) alkyl amines ethoxylated, which are structurally related, show high log Koc values, indicating they are likely to be slightly to hardly mobile in soil. santos.com

Table 3: Soil Adsorption Data

| Component | Parameter | Value | Mobility Classification | Reference |

| Octanoic Acid (undissociated) | Koc (estimated) | 1,100 | Low | nih.gov |

| Oleic Acid (read-across) | Koc (measured) | 5444 mL/g | Low to Immobile | europa.eu |

| Tallow Alkyl Amines Ethoxylated (read-across) | log Koc | > 4 | Slightly to Hardly Mobile | santos.com |

Leaching Potential and Soil Column Transport Studies (OECD 312)

Octanoic Acid: Due to its rapid biodegradation, octanoic acid is not expected to leach significantly into groundwater despite the potential mobility of its anionic form. publications.gc.ca The substance is likely to be degraded before it can be transported through the soil column.

1,1-Dimethyldecylamine (as a long-chain alkylamine): The strong adsorption of long-chain aliphatic amines to soil particles significantly reduces their leaching potential. canada.ca Even though they may be applied to land, for instance through biosolids, their high sorption capacity limits their movement through the soil profile. canada.ca Specific soil column leaching studies (OECD 312) for 1,1-dimethyldecylamine are not readily available. However, the general behavior of cationic surfactants points towards a low leaching risk.

Volatilization Behavior and Atmospheric Dispersion Modeling

Octanoic Acid: Volatilization of octanoic acid from moist soil and water surfaces is not considered an important environmental fate process. nih.gov This is due to its pKa of 4.89, which indicates that it will be in its non-volatile anionic form at typical environmental pH values. nih.gov However, from dry soil surfaces, volatilization may occur, as indicated by its vapor pressure of 3.7 x 10⁻³ mm Hg. coleparmer.com In the atmosphere, it is expected to exist solely as a vapor and undergo degradation. nih.gov

1,1-Dimethyldecylamine (as a long-chain alkylamine): Long-chain alkylamines have the potential to volatilize from moist soil surfaces. However, this process is likely to be attenuated by their strong adsorption to soil particles. Their low vapor pressure suggests that volatilization from dry soil surfaces is not a significant process.

Transformation During Water and Wastewater Treatment Processes

The presence of pharmaceutical compounds like Flupirtine in aquatic environments is a growing concern, necessitating effective removal strategies in water and wastewater treatment plants (WWTPs). The transformation of Flupirtine during these processes involves various physical, chemical, and biological mechanisms that determine its ultimate fate and potential environmental impact.

Efficacy of Conventional Treatment Technologies on Flupirtine Removal

Conventional wastewater treatment plants, which typically employ primary and secondary treatment stages, are the first line of defense against the release of pharmaceuticals into the environment. These stages involve physical sedimentation and biological processes like the activated sludge system or trickling filters egyankosh.ac.in.

The removal efficiency of pharmaceuticals in conventional WWTPs can be highly variable, depending on the compound's properties and the plant's operating conditions researchgate.net. For many pharmaceuticals, removal rates can range from low to moderate researchgate.net. Primary treatment, which involves the settling of suspended solids, removes approximately 50% to 70% of total suspended solids but is largely ineffective against dissolved compounds like many pharmaceuticals egyankosh.ac.in.

Secondary treatment, which relies on microbial degradation, is the primary mechanism for pharmaceutical removal in conventional systems. However, compounds with complex structures, like Flupirtine, may be resistant to complete biodegradation, leading to their persistence in treated effluent. While specific removal efficiency data for Flupirtine in full-scale conventional WWTPs is not extensively documented in the reviewed literature, studies on other pharmaceuticals show that trickling filters and activated sludge systems can achieve removal rates from 74% to over 99% for compounds like diclofenac, paracetamol, and ibuprofen (B1674241) nih.gov. The effectiveness is largely dependent on the biological activity within the system nih.gov. Given that Flupirtine is a synthetic molecule, its removal via adsorption to sludge or partial biodegradation is possible, but complete elimination is not guaranteed biosynth.com.

Advanced Oxidation Processes (AOPs) for Enhanced Degradation

To address the limitations of conventional treatment, Advanced Oxidation Processes (AOPs) are employed as tertiary treatment methods. AOPs utilize highly reactive radicals, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants into simpler, less harmful substances redalyc.orgmdpi.com.

Forced degradation studies on Flupirtine provide insight into its susceptibility to oxidative stress conditions similar to those in AOPs. These studies are crucial for understanding the potential efficacy of processes like ozonation, UV/H₂O₂, and Fenton reactions mdpi.com.

Oxidative Degradation: In a laboratory setting, treating Flupirtine with 0.3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours resulted in a 22.11% degradation of the parent compound nih.gov. This indicates that Flupirtine is susceptible to oxidation, a foundational reaction in many AOPs.

Photodegradation: Exposure of Flupirtine to UV light for 48 hours also induced degradation nih.govresearchgate.net. Photodegradation is the principle behind UV-based AOPs. The process involves the direct absorption of UV light by the molecule or the generation of radicals from a photosensitizer, leading to decomposition researchgate.net. The photosensitivity of Flupirtine solutions suggests that photolytic AOPs could be an effective removal strategy .

These findings suggest that AOPs hold significant promise for the effective degradation of Flupirtine in water treatment scenarios where conventional methods fall short.

Table 1: Findings from Forced Degradation Studies of Flupirtine

| Degradation Condition | Reagent/Stress | Duration | Degradation (%) | Identified Products | Source |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 1 M HCl | 24 h | Significant | D1, D4 | nih.gov |

| Basic Hydrolysis | 0.01 M NaOH | 3 h | Significant | D1, D2 | nih.gov |

| Oxidative Stress | 0.3% H₂O₂ | 24 h | 22.11% | D1, D4, D8 | nih.gov |

| Photolytic Stress | UV Light | 48 h | Significant | Not specified | nih.govresearchgate.net |

| Thermal Stress | 105°C | 24 h | Significant | Not specified | nih.govresearchgate.net |

Formation and Fate of Transformation Products in Treated Effluents

A critical aspect of any degradation process is the nature of the transformation products (TPs) formed. While the parent compound may be eliminated, the resulting TPs could potentially be more persistent or toxic.

Forced degradation studies have identified several TPs of Flupirtine under various stress conditions nih.gov. These studies use techniques like high-performance liquid chromatography (HPLC) to separate and identify the degradants nih.govresearchgate.net.

Under hydrolytic and oxidative stress, Flupirtine was found to degrade into at least eight distinct products, labeled D1 through D8 nih.gov.

Under Acidic Conditions: Treatment with 1 M HCl led to the formation of two primary degradation products, D1 and D4 nih.gov.

Under Basic Conditions: In a 0.01 M NaOH solution, Flupirtine degraded into products D1 and D2, with D2 being a major degradant nih.gov.

Under Oxidative Conditions: The reaction with 0.3% H₂O₂ produced three products: D1, D4, and D8 nih.gov.

The primary degradation pathways identified involve hydrolysis of the carbamate (B1207046) group scribd.comnih.gov. The major TPs identified through spectral analysis are {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid and N-(4-fluorobenzyl)pyridine-2,3,6-triamine scribd.com. The fate of these TPs in wastewater effluent is crucial; if they are not fully mineralized to CO₂, H₂O, and inorganic ions, they may be released into the environment redalyc.org. The presence of these TPs in treated water requires further investigation to assess their potential ecological risk.

Table 2: Identified Transformation Products (TPs) of Flupirtine

| Product ID | Formation Condition | Description | Source |

|---|---|---|---|

| D1 | Acidic, Basic, Oxidative | Degradation Product | nih.gov |

| D2 | Basic | Major Degradation Product | nih.gov |

| D4 | Acidic, Oxidative | Degradation Product | nih.gov |

| D8 | Oxidative | Degradation Product | nih.gov |

| {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid | Hydrolysis | Identified Degradant | scribd.com |

| N-(4-fluorobenzyl)pyridine-2,3,6-triamine | Hydrolysis | Identified Degradant | scribd.com |

| D13223 (N-acetylated analog) | Metabolism | Known Metabolite | nih.gov |

| 4-fluorohippuric acid | Metabolism | Known Metabolite | nih.gov |

Table 3: List of Chemical Compounds

Chemico Biological Interactions of Einecs 307 434 2 Excluding Human Clinical Data and Direct Toxicological Risk Assessment

Molecular Level Interactions with Biological Macromolecules

PCB 126 is recognized as a high-affinity ligand for the aryl hydrocarbon receptor (AhR). nih.govoup.com The binding of PCB 126 to the AhR, a ligand-activated transcription factor, initiates a cascade of molecular events. oup.com This interaction causes the AhR to translocate from the cytoplasm into the nucleus. oup.com Within the nucleus, the ligand-receptor complex heterodimerizes with the AhR nuclear translocator (ARNT). oup.com This new complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcriptional activation of a suite of target genes. oup.com The affinity of PCB 126 for the AhR is the highest among PCB congeners and is a key determinant of its biological activity. oup.com

Beyond the AhR, PCB 126 exposure can alter the levels of various other cellular proteins. In rat liver, it has been shown to reduce the protein levels of aldolase (B8822740) B, carbonic anhydrase III, and class I alcohol dehydrogenase (ADH). jst.go.jp Simultaneously, it can induce the expression of other proteins, including glucose-regulated protein 78 (GRP78), GRP94, calreticulin, calnexin, heat shock protein 70 (HSP70), and HSP90. jst.go.jp

| Protein | Observed Effect of PCB 126 Exposure | System | Citation |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | High-affinity binding and activation | General | nih.govoup.com |

| Aldolase B | Reduced protein levels | Rat Liver | jst.go.jp |

| Carbonic Anhydrase III | Reduced protein levels | Rat Liver | jst.go.jp |

| Class I Alcohol Dehydrogenase (ADH) | Reduced protein levels | Rat Liver | jst.go.jp |

| Glucose Regulated Protein 78 (GRP78) | Induced protein levels | Rat Liver | jst.go.jp |

| Heat Shock Protein 70 (HSP70) | Induced protein levels | Rat Liver | jst.go.jp |

| Heat Shock Protein 90 (HSP90) | Induced protein levels | Rat Liver | jst.go.jp |

PCB 126 significantly modulates the activity of various enzymes, particularly those involved in metabolism. A primary target is the cytochrome P450 (CYP) family of enzymes. PCB 126 is a potent inducer of CYP1A proteins, such as CYP1A1 and CYP1A2, through its activation of the AhR. nih.govoup.comnih.gov In rat hepatic cells, CYP1A1 mRNA has been induced up to 1000-fold. oup.com While it strongly induces CYP1A1 activity (measured as ethoxyresorufin-O-deethylase, EROD), it acts as a competitive inhibitor of CYP1A2 (measured as methoxyresorufin, MROD) with a reported inhibition constant (Ki) of 0.026 µM. oup.com

The compound also affects enzymes central to energy metabolism. In primary mouse hepatocytes, PCB 126 suppresses forskolin-stimulated gluconeogenesis from lactate (B86563). plos.org This is achieved primarily by blunting the induction of the rate-limiting gluconeogenic enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), without significantly affecting another key enzyme, glucose-6-phosphatase (G6pc). plos.org This suppression of PEPCK expression is mediated by AhR activation. plos.org Furthermore, PCB 126 exposure can lead to the inhibition of AMP-activated protein kinase (AMPK) activation, a critical sensor of cellular energy status. nih.gov This disruption hinders gluconeogenesis, glycogenolysis, and fatty-acid oxidation. nih.gov

In steroidogenesis, PCB 126 has demonstrated inhibitory effects. In co-cultures of porcine granulosa and theca cells, it decreased testosterone (B1683101) secretion, an effect that was reversed by the addition of the substrate androstenedione, suggesting an action on the enzyme 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD). nih.gov In large preovulatory follicles, it can also modulate P450 aromatase activity. nih.gov Additionally, in human adrenocortical H295R cells, PCB 126 was found to increase CYP11B1 and CYP11B2 mRNA accumulation by decreasing the degradation rate of the transcripts, rather than by increasing transcription. oup.com

| Enzyme/Activity | Effect of PCB 126 | Mechanism/Value | System | Citation |

|---|---|---|---|---|

| CYP1A1 (EROD) | Strongly Induced | Up to 1000-fold mRNA induction | Rat Hepatic Cells | oup.com |

| CYP1A2 (MROD) | Competitive Inhibition | Ki = 0.026 µM | Rat Liver | oup.com |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Suppressed Expression | AhR-mediated suppression of gene induction | Primary Mouse Hepatocytes | plos.org |

| AMP-activated protein kinase (AMPK) | Inhibited Activation | Decreased phosphorylation | Rat Liver | nih.gov |

| 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD) | Inhibited Activity | Inferred from decreased testosterone secretion | Porcine Follicular Cells | nih.gov |

| P450 Aromatase | Modulated Activity | Stimulatory or inhibitory depending on follicle stage | Porcine Follicular Cells | nih.gov |

| Aldehyde Dehydrogenase 2 (ALDH2) | Decreased Activity | Inhibition of enzyme activity | Mouse Coronary Endothelial Cells | henryford.com |

Interactions between PCB 126 and nucleic acids have been documented, primarily involving indirect mechanisms and modifications. Long-term exposure in rats has been associated with a dose-dependent increase in DNA adduct formation, which may result from oxidative damage to the DNA backbone or from lipid peroxidation. iarc.fr

More recently, the influence of PCB 126 on the epitranscriptome has been investigated. In zebrafish embryos, acute exposure to PCB 126 was shown to alter N6-methyladenosine (m6A) RNA methylation patterns. nih.govbiorxiv.org The study identified 15 transcripts with differentially methylated m6A marks following exposure. nih.gov These transcripts included genes known to be activated by AhR agonists, such as ahrra and tiparp, as well as genes important for development. nih.govbiorxiv.org This suggests that PCB 126 can affect gene expression patterns by modifying this layer of post-transcriptional regulation. nih.govbiorxiv.org The majority of these m6A modifications were found near stop codons and in the 3' untranslated regions (UTRs) of messenger RNAs (mRNAs). nih.govbiorxiv.org

As a highly lipophilic compound, PCB 126 readily partitions into lipid-rich environments, including cellular membranes. oup.comoup.com While ortho-substituted PCBs have been shown to directly alter plasma membrane permeability, leading to increased intracellular calcium, the effects of coplanar PCBs like PCB 126 are often mediated by other mechanisms. oup.com However, some studies suggest that at high concentrations, PCB 126 may affect cell membrane permeability, leading to an increased outflow of steroids from the cell into the culture medium. jpp.krakow.pl

PCB 126 can also indirectly affect membrane-related processes. For instance, it can inhibit lipoprotein lipase (B570770), an enzyme associated with cell membranes in adipocytes, which could decrease the uptake of other lipophilic compounds into fat tissue. oup.com In zebrafish larvae, exposure to PCB 126 is thought to disrupt endothelial cell permeability, leading to cardiovascular effects like pericardial effusion. mdpi.com This suggests an interaction with the integrity of the endothelial barrier.

Cellular Responses and Pathways in Non-Human Biological Systems (in vitro)

The cellular uptake of PCBs is generally understood to be a passive diffusion process, driven by the compound's lipophilicity, allowing it to cross the phospholipid bilayer of the cell membrane. nih.gov Once inside the cell, its distribution is largely dictated by the lipid content of various organelles and compartments.

Studies on drug efflux pumps have examined the effects of PCB 126. In KB-3 cells expressing human P-glycoprotein (a multidrug resistance protein), PCB 126 was found to inhibit the efflux of drugs like vinblastine (B1199706) and colchicine. nih.gov This suggests that PCB 126 can interfere with the function of these cellular efflux transporters.

The uptake process itself appears to be energy-dependent, a characteristic of active transport mechanisms like endocytosis. nih.govnih.gov Cellular uptake is also dependent on concentration and incubation time. biorxiv.org Studies using various inhibitors have shown that for some nanoparticles, uptake can be mediated by clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.comrsc.org While these studies were not performed directly with PCB 126, they illustrate the complex mechanisms by which substances can enter cells. Following uptake, compounds are often trafficked through endosomes and lysosomes. nih.govdovepress.com

Modulation of Intracellular Signaling Networks

The biological activity of the compound EINECS 307-434-2 is likely influenced by the distinct properties of its two components.

Octanoic Acid: This medium-chain fatty acid is known to modulate various intracellular signaling pathways. In astrocytes, it can increase cAMP-dependent lactate and MAO-B-dependent GABA production. semanticscholar.org It also plays a role in energy metabolism by activating the AMPK signaling pathway in skeletal muscle. mdpi.com Furthermore, octanoic acid can inhibit the synthesis of triglycerides and influence the activity of transcription factors such as NF-κB and AP-1, which are critical regulators of inflammatory and immune responses. atamanchemicals.com In the context of protein function, octanoic acid is involved in octanoylation, a post-translational modification where it attaches to a serine residue of the peptide ghrelin, a process essential for the peptide's activity. ocl-journal.org

1,1-Dimethyldecylamine: Specific data on the modulation of intracellular signaling networks by 1,1-dimethyldecylamine is scarce in the available literature. However, related tertiary amines have been studied. For instance, research on the broader class of cationic surfactants, which includes such amines, indicates they have a strong affinity for phospholipid bilayer membranes. acs.org This suggests a potential to interact with and disrupt cell membranes, which could, in turn, affect membrane-bound receptors and signaling proteins.

In Vitro Effects on Algal, Microbial, and Invertebrate Cell Lines

The effects of this compound on lower organisms can be inferred from studies on its constituent parts.

Octanoic Acid: This fatty acid exhibits broad-spectrum antimicrobial properties. It has been shown to be effective against various bacteria, including Staphylococcus aureus and Escherichia coli, by disrupting the cell membrane and impairing metabolism. nih.govresearchgate.net It also demonstrates inhibitory effects on the growth of algae and other microorganisms, a property utilized in wastewater treatment. atamanchemicals.com In invertebrate cell lines, such as the Sf-9 insect cell line, octanoic acid has been shown to have cytotoxic effects, causing deformation, apoptosis, and necrosis in hemocytes of Galleria mellonella. nih.govresearchgate.netmdpi.com

1,1-Dimethyldecylamine: While specific data for 1,1-dimethyldecylamine is limited, information on the related compound N,N-dimethyldodecylamine indicates it is toxic to aquatic organisms, with the green algae Scenedesmus subspicatus being the most sensitive species. oecd.org Quaternary ammonium (B1175870) compounds (QACs), a class of cationic surfactants that includes tertiary amines, can be highly sensitive to algae due to the generally negative charge of algal cell walls. mdpi.com

Biotransformation and Bioaccumulation in Non-Human Organisms

Metabolic Pathways in Plants and Microorganisms

Octanoic Acid: In microorganisms, octanoic acid is readily metabolized. For example, spores of Penicillium roquefortii can biotransform octanoic acid into 2-heptanone. oup.com The primary metabolic pathway for octanoic acid in many organisms is β-oxidation. researchgate.net In microalgae, a specific enzyme, fatty acid photodecarboxylase (FAP), can convert octanoic acid into n-heptane when activated by light. cite-des-energies.fr In the bacterium Pseudomonas putida U, octanoic acid serves as a sole carbon source and is used to accumulate poly(3-hydroxyoctanoate) as an intracellular reserve material. oup.com

1,1-Dimethyldecylamine: There is a lack of specific information on the metabolic pathways of 1,1-dimethyldecylamine in plants and microorganisms. However, related compounds like N,N-dimethyldodecylamine are known to be readily biodegradable. oecd.org

Uptake and Biotransformation Kinetics in Aquatic Species (e.g., Fish, OECD 305)

Octanoic Acid: The potential for bioaccumulation of octanoic acid in aquatic organisms is considered low. nih.govsigmaaldrich.com This is supported by a low estimated bioconcentration factor (BCF) of 3 and a log Pow of 3.05. nih.govfishersci.seisotope.com It is not expected to persist in the environment due to rapid microbial degradation. europa.eu

1,1-Dimethyldecylamine: For the related compound N,N-dimethyldodecylamine, a high log Kow of 5.47 suggests a high potential for bioaccumulation. oecd.org However, it is also noted that for surface-active substances, the log Kow may not be a suitable predictor for the BCF. oecd.org An estimated BCF of 310 for N,N-dimethyl-1-dodecanamine suggests a high potential for bioconcentration. nih.gov In a study with fish cell lines, the cell-derived bioconcentration factor for N,N-dimethyldecylamine (T10) was found to be within a factor of 3.5 of the in vivo BCF. researchgate.net

Interactions with Soil and Aquatic Microbial Ecosystems

Octanoic Acid: Octanoic acid is readily biodegradable in both soil and water, indicating it is not likely to persist in these environments. nih.goveuropa.eu Its antimicrobial properties are utilized in wastewater treatment to control the growth of algae and other microorganisms and to manage odors. atamanchemicals.com

1,1-Dimethyldecylamine: N,N-dimethyldodecylamine, a related compound, is readily biodegradable, with about 80% degradation in 28 days in a closed bottle test using river water as inoculum. oecd.org However, it also shows a high potential for adsorption onto sludge. oecd.org The ecotoxicity data for N,N-dimethyldodecylamine shows that it can be harmful to aquatic life. oecd.org

Advanced Analytical Methodologies for Einecs 307 434 2

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for analyzing the components of the EINECS 307-434-2 salt. The selection of a specific chromatographic technique depends on the analyte's properties—primarily the volatility and polarity of the octanoic acid and 1,1-dimethyldecylamine components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of both components of the salt. Since the compound consists of a fatty acid and a tertiary amine, mixed-mode or separate reversed-phase methods are often developed and validated for accurate quantification.

For the octanoic acid component, reversed-phase (RP) HPLC is a common approach. shimadzu.com.sg Methods can be developed for analyzing the underivatized acid, though sensitivity can be a limitation. metrohm.comsielc.com To overcome this, derivatization to form UV-active esters, such as p-bromophenacyl esters, can significantly increase detection sensitivity by over 100-fold, allowing for detection limits in the sub-mg/L range. metrohm.comsielc.com Validation of such methods demonstrates good precision, with inter- and intra-assay coefficients of variation typically below 5%. metrohm.comsielc.com

For the 1,1-dimethyldecylamine component, which is a tertiary amine, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms is highly effective. sielc.com This allows for the separation of complex amine mixtures based on both hydrophobicity and basicity. aocs.org Challenges in HPLC of long-chain amines include their poor water solubility, though they are generally soluble in common organic solvents used in chromatography. wipo.int

Table 1: HPLC Methods for Octanoic Acid Analysis

| Method | Column Type | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Direct Analysis | Reversed-Phase (e.g., C18) | Acetonitrile (B52724)/Water with acid modifier (e.g., phosphoric or formic acid) | UV (210 nm) | Simple method, but detection limit is around 50 mg/L. metrohm.comsielc.com | shimadzu.com.sgmetrohm.comsielc.com |

| Derivatization | Reversed-Phase (e.g., C18) | Acetonitrile/Water | UV (254 nm) | p-Bromophenacyl ester derivatization increases sensitivity 100-fold (LOD ~0.5 mg/L). metrohm.comsielc.com | metrohm.comsielc.com |

| Mixed-Mode | Primesep 100 (C18 with embedded cation-exchange group) | Acetonitrile/Water with phosphoric acid buffer | UV (210 nm) | Good retention and separation for fatty acids. metrohm.com | metrohm.com |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. While octanoic acid has limited volatility, it can be readily analyzed after conversion to a more volatile derivative, most commonly a methyl ester (methyl octanoate). thermofisher.com This derivatization step is crucial for achieving good peak shape and sensitivity. The analysis is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer (MS). thermofisher.comamazonaws.com Ionic liquid-based capillary columns have shown promise for the rapid analysis and improved resolution of fatty acid esters. nih.gov

Similarly, long-chain amines like 1,1-dimethyldecylamine require derivatization to improve their volatility and chromatographic performance, often through trifluoroacetylation. nih.gov Headspace GC-MS is another powerful technique for determining various aliphatic amines in different matrices. psu.edu

Table 2: GC Method for Fatty Acid Analysis

| Analyte | Derivatization | Column Type | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| Octanoic Acid | Esterification (e.g., to methyl octanoate) | Polar (e.g., Wax-type) or Ionic Liquid columns | FID, MS | A standard and robust method for fatty acid quantification in various samples. thermofisher.comamazonaws.comacs.org LLE followed by GC-FID is a validated method for wine samples. thermofisher.comamazonaws.com | thermofisher.comthermofisher.comamazonaws.comacs.org |

| Fatty Amines | Trifluoroacetylation | Ionic Liquid Column | FID/MS | Allows for the separation of linear primary fatty amines (C12-C22) in under 25 minutes. nih.gov | nih.gov |

Ion Chromatography for Ionic Components

Ion Chromatography (IC) is an excellent technique for analyzing ionic species and is applicable to both components of the this compound salt. thermofisher.commetrohm.com

For the octanoate (B1194180) anion, IC with suppressed conductivity detection provides a sensitive and selective method, effectively separating it from other organic acids and inorganic anions. researchgate.net This technique avoids the need for derivatization and can handle aqueous samples directly.

For the 1,1-dimethyldecylammonium cation, cation-exchange chromatography is the method of choice. thermofisher.comtandfonline.com Modern cation-exchange columns can separate a wide range of amines, including tertiary and long-chain aliphatic amines. thermofisher.comnist.gov The use of organic modifiers in the mobile phase can help to sharpen the peaks of more hydrophobic amines. tandfonline.com Detection is typically achieved via suppressed conductivity or, for higher specificity, mass spectrometry.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, provide the highest level of confidence in identification and quantification.

LC-MS/MS is particularly powerful for analyzing the salt's components directly from a solution. For octanoic acid, LC-MS is used for sensitive quantification in complex biological matrices like serum. tandfonline.com For tertiary amines, LC-MS/MS provides structural information and allows for unambiguous identification, which can be challenging with other detectors. researchgate.net Developing LC-MS/MS methods for primary, secondary, and tertiary amines is a common practice for trace analysis. researchgate.net

GC-MS is the definitive method for volatile derivatives. After esterification, the mass spectrum of methyl octanoate provides a unique fragmentation pattern for positive identification. Likewise, derivatized 1,1-dimethyldecylamine can be identified by its characteristic mass spectrum. GC-MS data for N,N-dimethyldodecylamine, a closely related compound, is readily available and shows characteristic fragments. nist.gov

Table 3: Hyphenated Techniques for Component Analysis

| Technique | Component | Ionization Mode | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Octanoic Acid | ESI- | Enables sensitive detection in complex matrices; used for biomarker studies. tandfonline.com | tandfonline.com |

| LC-MS/MS | Tertiary Amines | ESI+ | Provides structural elucidation and unambiguous identification, overcoming fragmentation issues seen in other methods. | |

| GC-MS | Octanoic Acid (as ester) | EI | Provides characteristic mass spectra for definitive identification. | |

| GC-MS | Tertiary Amines (derivatized) | EI | Standard method for identifying volatile amine derivatives. Mass spectra for related compounds are well-documented. nist.gov | nist.gov |

Spectroscopic Approaches for Structural Characterization and Detection

Spectroscopic methods are indispensable for the fundamental structural elucidation of the this compound compound, confirming the identity of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR would be used to characterize the octanoic acid and 1,1-dimethyldecylamine components.

For octanoic acid , the ¹H NMR spectrum shows characteristic signals for the terminal methyl group, the methylene (B1212753) (-(CH₂)₆-) chain, and the carboxylic acid proton. The ¹³C NMR spectrum provides distinct resonances for each carbon atom in the chain, including the carbonyl carbon.

For 1,1-dimethyldecylamine , as a tertiary amine, the ¹H NMR spectrum would feature signals corresponding to the N-methyl groups and the various methylene groups of the decyl chain. The ¹³C NMR spectrum would similarly provide detailed information about the carbon skeleton. Spectra for homologous compounds like N,N-dimethyldecylamine and N,N-dimethyldodecylamine are available and serve as excellent references for assigning the signals of 1,1-dimethyldecylamine. nist.gov By analyzing the integrated NMR spectra of the salt, the 1:1 stoichiometry between the acid and the amine can be confirmed.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy, often coupled with chemometrics, serves as an effective analytical tool due to its speed, simple sample preparation, and non-destructive nature. fip.org It is used to identify and confirm the structure of quinazoline-based compounds by analyzing the vibrational modes of their chemical bonds. researchgate.net

Raman spectroscopy, including advanced applications like Surface-Enhanced Raman Scattering (SERS), offers high sensitivity for detecting trace levels of pesticides on produce surfaces. acs.org The technique provides a characteristic scattering spectrum based on the molecular vibrations when excited by a laser, allowing for the specific identification of pesticide residues. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is routinely used in the quantitative analysis of Fenazaquin, often as a detection method for High-Performance Liquid Chromatography (HPLC). cipac.orgppqs.gov.in

The UV/visible absorption spectrum for Fenazaquin shows a maximum absorption peak (λmax) at 215 nm, with a molar absorptivity (ε) of 41,588 L mol⁻¹ cm⁻¹. regulations.gov This strong absorption is attributed to π → π* electronic transitions within the aromatic systems of the quinazoline (B50416) and 4-tert-butylphenyl rings. For quantitative purposes in HPLC analysis, a wavelength of 260 nm is commonly used for detection. cipac.orgppqs.gov.in

UV-Vis Spectroscopic Data for Fenazaquin

| Parameter | Value | Technique/Application | Reference |

|---|---|---|---|

| Maximum Absorption (λmax) | 215 nm | Full Spectrum Analysis | regulations.gov |

| Molar Absorptivity (ε) | 41,588 L mol⁻¹ cm⁻¹ | Full Spectrum Analysis | regulations.gov |

| Detection Wavelength | 260 nm | HPLC-UV Detection | cipac.orgppqs.gov.in |

Mass Spectrometry for Identification of Parent Compound and Transformation Products

Mass spectrometry (MS) is the cornerstone of modern Fenazaquin analysis, providing unparalleled sensitivity and specificity. It is most frequently coupled with liquid chromatography (LC-MS/MS) for the determination of the parent compound and its transformation products in various complex matrices, including crops, soil, and animal tissues. regulations.govfao.orgnih.gov The standard enforcement analytical method for Fenazaquin residues in plant commodities is HPLC with tandem mass spectrometry detection. regulations.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of a compound's elemental composition. eurl-pesticides.eueurl-pesticides.eu For Fenazaquin (C₂₀H₂₂N₂O), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared against the measured mass. This technique is crucial for identifying unknown compounds and for retrospective analysis of samples without prior method optimization. eurl-pesticides.eueurl-pesticides.eu Instruments like the Q Exactive Orbitrap can achieve mass accuracy of less than 5 ppm, confirming the identity of Fenazaquin in complex samples like food commodities. thermofisher.comnih.gov

High-Resolution Mass Spectrometry Data for Fenazaquin

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₂O | nacchemical.comsigmaaldrich.com |

| Theoretical Monoisotopic Mass | 306.1732 u | Calculated |

| Precursor Ion ([M+H]⁺) | 307.1805 m/z | nih.gov |

| Mass Accuracy Requirement | < 5 ppm | thermofisher.commdpi.com |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is the definitive technique for the selective and sensitive quantification of Fenazaquin. regulations.gov In this method, the parent ion corresponding to protonated Fenazaquin (m/z 307.0) is selected and fragmented, and specific resulting product ions are monitored. regulations.govnih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and ensures high confidence in the identification and quantification of the analyte. regulations.gov The limit of quantitation (LOQ) for this method has been demonstrated to be as low as 0.01 ppm in numerous commodities. regulations.govregulations.gov

Tandem Mass Spectrometry (MS/MS) Data for Fenazaquin

| Parameter | Ion Transition (m/z) | Purpose | Reference |

|---|---|---|---|

| Precursor Ion ([M+H]⁺) | 307.0 | Parent Ion Selection | regulations.gov |

| Product Ion 1 | 307.0 → 161.2 | Quantitation | regulations.gov |

| Product Ion 2 | 307.0 → 147.2 | Confirmation | regulations.gov |

| Other Significant Product Ions | 251 | Structural Elucidation | nih.gov |

Isotope Tracing with Radiolabeled Compounds (e.g., ¹⁴C) in Metabolism Studies

Studies utilizing Fenazaquin labeled with Carbon-14 (¹⁴C) have been fundamental in understanding its metabolism, distribution, and excretion in plants, animals, and soil. fao.orgregulations.govepa.gov By tracing the radiolabel, researchers can identify the major biotransformation pathways and resulting metabolites. fao.orgfao.org

In rats, studies with [¹⁴C]fenazaquin revealed that the primary metabolic pathway involves the cleavage of the ether bond, which forms 4-hydroxyquinazoline (B93491) and related derivatives. fao.orgepa.gov Other key reactions include the oxidation of the tert-butyl group. fao.org In plants like apples and oranges, metabolism studies using ¹⁴C-labeled Fenazaquin (labeled on either the quinazoline or phenyl ring) showed that the parent compound is the major residue, with limited penetration into the pulp. regulations.govfao.org These studies are critical for defining the residue of concern for regulatory purposes. regulations.gov

Major Metabolites of Fenazaquin Identified via ¹⁴C Tracing Studies

| Metabolite Name/Code | Description | Matrix | Reference |

|---|---|---|---|

| 4-hydroxyquinazoline (4-OH) | Product of ether bond cleavage | Rat, Goat | fao.orgepa.govfao.org |

| AN-1 | Carboxylic acid derivative | Rat (urine) | fao.orgepa.gov |

| F-1 | Alcohol metabolite from side chain oxidation | Rat (feces) | fao.orgepa.gov |

| F-2 | Carboxylic acid from side chain oxidation | Rat (feces) | fao.orgepa.gov |

| 2-hydroxy-fenazaquin acid | Hydroxylated metabolite | Animal | fao.org |

Electrochemical and Other Emerging Analytical Techniques

While conventional chromatographic methods remain the standard, research into emerging analytical techniques aims to improve efficiency, reduce solvent use, and enhance detection limits. For Fenazaquin, this includes the development of advanced sample preparation and microextraction methods.

One such emerging technique is switchable solvent liquid phase microextraction (SS-LPME), which has been combined with a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) cleanup for the ultra-trace determination of Fenazaquin by gas chromatography-mass spectrometry (GC-MS). nih.gov This method provides a significant enhancement in detection power, achieving a limit of detection (LOD) of 0.05 ng/mL. nih.gov Furthermore, Surface-Enhanced Raman Scattering (SERS) has been investigated as a highly sensitive method for the direct, non-destructive detection of pesticide residues on fruit surfaces. acs.org No specific electrochemical methods for the direct analysis of Fenazaquin were prominently identified in the reviewed literature.

Theoretical and Computational Studies of Einecs 307 434 2

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Flumazenil. researchgate.netrsc.org These calculations allow for the detailed analysis of the molecule's electronic structure, reaction pathways, and the prediction of its spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its stability, reactivity, and intermolecular interactions. huntresearchgroup.org.uk For Flumazenil, computational methods are used to analyze how electrons are distributed and how they participate in chemical bonds.

Key Findings:

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the delocalization of electron density and the nature of bonding interactions within the Flumazenil molecule. huntresearchgroup.org.ukresearchgate.netnih.gov This method translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. nih.gov

Electron Density and Electrostatic Potential: The calculation of the molecular electrostatic potential (MEP) surface identifies the electron-rich and electron-deficient regions of the Flumazenil molecule. This is critical for predicting how it will interact with other molecules, such as its receptor binding site. mdpi.com For instance, DFT calculations can elucidate the electronic structure of molecules and how this structure dictates their pharmacophoric performance. researchgate.net

| Computational Parameter | Significance for Flumazenil |

| HOMO-LUMO Energy Gap | Indicates kinetic stability and chemical reactivity. |

| NBO Analysis | Describes charge transfer, hyperconjugative interactions, and provides a Lewis-structure context. researchgate.net |

| Mulliken Population Analysis | Estimates the partial atomic charges within the molecule, offering insights into polar regions. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential onto the electron density surface, revealing sites for electrophilic and nucleophilic attack. mdpi.com |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can map out the most likely pathways for chemical reactions involving Flumazenil, including its synthesis and metabolism. rsc.org This involves locating the transition states—the highest energy points along a reaction coordinate—and calculating their energies to determine the activation barriers for a given process.

Key Findings:

Metabolic Pathways: Studies have identified the metabolic pathways of Flumazenil in liver microsomes, identifying metabolites such as its carboxylic acid and hydroxylated ethyl ester forms. nih.govresearchgate.net Computational models can help predict the likelihood of these transformations by calculating the energy barriers for the enzymatic reactions involved.

Synthesis Reactions: Quantum chemical calculations can be used to explore the mechanisms of synthetic steps used to produce Flumazenil, helping to optimize reaction conditions and yields. rsc.org